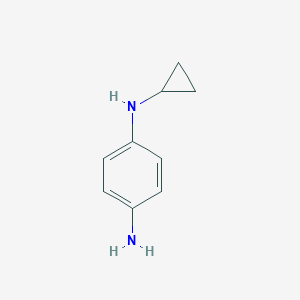
N1-Cyclopropylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Cyclopropylbenzene-1,4-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 4 positions, and a cyclopropyl group is attached to the nitrogen atom at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropylbenzene-1,4-diamine typically involves the cyclopropylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-Cyclopropylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of N1-cyclopropyl-4-nitrobenzene-1-amine.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
N1-Cyclopropylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N1-Cyclopropylbenzene-1,4-diamine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
N1-Cyclopropylbenzene-1,3-diamine: Similar structure but with amino groups at the 1 and 3 positions.
p-Phenylenediamine: Lacks the cyclopropyl group and has amino groups at the 1 and 4 positions.
Uniqueness
N1-Cyclopropylbenzene-1,4-diamine is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other benzene diamines.
生物活性
N1-Cyclopropylbenzene-1,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as cyclopropylbenzene-1,4-diamine, has a unique cyclopropyl group attached to a benzene ring with two amine functionalities at the 1 and 4 positions. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein-protein interactions. Notably, it has been studied for its ability to inhibit the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress. By disrupting this interaction, the compound can lead to increased levels of Nrf2 in the nucleus, promoting the expression of cytoprotective genes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Effects : The compound enhances the cellular antioxidant response by stabilizing Nrf2, which in turn activates genes involved in detoxification and antioxidant defense mechanisms.
- Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from oxidative damage in models of neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has been implicated in reducing inflammation through its action on various inflammatory pathways.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- Neuroprotection in Ischemic Stroke Models :
- Inhibition of Necroptosis :
- Cancer Cell Studies :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-N-cyclopropylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLOEDQOXWKFHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














